molecular formula C32H26F3N3O7 B1145484 BIX-01338 hydrate

BIX-01338 hydrate

Cat. No.: B1145484
M. Wt: 621.6 g/mol
InChI Key: LLTPCGBKXOESTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

  • Neutron Diffraction in Protein Studies : Neutron diffraction offers a method to locate hydrogen atoms in proteins. High-resolution neutron diffractometers like BIX-type have been used for crystal structure analyses of proteins, revealing insights into hydrogen and hydration in proteins (Niimura, Hirai, & Kataoka, 2007).

  • Coordination Polymers and BIX Ligand : The bis-imidazole ligand 1,4-bis(imidazol-1-ylmethyl)benzene, known as bix, has been used in synthesizing coordination polymers (CPs). These CPs have a range of structural diversity and functions, potentially relevant in the context of BIX-01338 hydrate (Adarsh, Novio, & Ruiz-Molina, 2016).

  • Bioelectrical Impedance Analysis in Hydration Assessment : Bioelectrical impedance analysis (BIA) is a method used for assessing hydration status, particularly in clinical settings. The technique measures resistance and reactance to estimate body hydration (Lukaski, Vega Díaz, Talluri, & Nescolarde, 2019).

  • Hydration in Advanced Cancer : Bioelectrical impedance vector analysis (BIVA) has been proposed as a tool for assessing hydration in advanced cancer, potentially offering insights for clinically assisted hydration decisions (Nwosu, Mayland, Mason, Khodabukus, Varró, & Ellershaw, 2013).

  • Hydrate Formation and Dissociation Applications : Research on gas hydrates has potential applications in energy and environmental fields, such as gas storage and wastewater treatment, which might be relevant when considering the chemical properties of this compound (Dong, Wang, Xie, Wang, Zhang, & Shi, 2021).

Mechanism of Action

Target of Action

BIX-01338 hydrate primarily targets histone lysine methyltransferases (HKMTs) , specifically inhibiting the enzyme G9a . HKMTs play a crucial role in the epigenetic regulation of gene expression by adding methyl groups to lysine residues on histone proteins, which can either activate or repress gene transcription .

Mode of Action

This compound interacts with its target by binding to the active site of G9a, thereby inhibiting its methyltransferase activity . This inhibition prevents the methylation of histone H3 at lysine 9 (H3K9), a modification typically associated with gene repression . As a result, genes that were previously silenced by H3K9 methylation may become reactivated.

Biochemical Pathways

The inhibition of G9a by this compound affects several biochemical pathways, particularly those involved in epigenetic regulation . By preventing H3K9 methylation, this compound can alter the expression of genes involved in cell cycle regulation, apoptosis, and differentiation . This can lead to changes in cellular behavior and function, potentially reversing abnormal gene silencing seen in various diseases, including cancer .

Pharmacokinetics

The pharmacokinetic profile of this compound includes its absorption, distribution, metabolism, and excretion (ADME) properties. While specific data on this compound’s ADME properties are limited, general characteristics can be inferred based on its chemical structure. The compound is likely to be absorbed and distributed effectively due to its moderate molecular weight and solubility in DMSO . Metabolism may involve hepatic enzymes, and excretion is expected to occur via renal and biliary routes. These properties collectively impact its bioavailability and therapeutic efficacy.

Result of Action

At the molecular level, this compound’s inhibition of G9a leads to decreased H3K9 methylation . This results in the reactivation of previously silenced genes, which can induce changes in cell cycle progression, promote apoptosis in cancer cells, and enhance differentiation in stem cells . These effects make this compound a promising compound for research in cancer therapy and regenerative medicine.

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factorsTemperature, pH, and light exposure are critical for maintaining its stability . The compound should be stored at -20°C, away from moisture and light, to preserve its activity . Additionally, the presence of certain solvents, such as DMSO, can enhance its solubility and bioavailability, which is crucial for its effective use in experimental settings .

Chemical Reactions Analysis

BIX-01338 (hydrate) undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common reagents and conditions used in these reactions

Properties

IUPAC Name

1-[2-[4-(4-methoxybenzoyl)oxyphenyl]ethyl]-2-[[4-(trifluoromethyl)benzoyl]amino]benzimidazole-5-carboxylic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H24F3N3O6.H2O/c1-43-24-13-6-21(7-14-24)30(42)44-25-11-2-19(3-12-25)16-17-38-27-15-8-22(29(40)41)18-26(27)36-31(38)37-28(39)20-4-9-23(10-5-20)32(33,34)35;/h2-15,18H,16-17H2,1H3,(H,40,41)(H,36,37,39);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLTPCGBKXOESTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)CCN3C4=C(C=C(C=C4)C(=O)O)N=C3NC(=O)C5=CC=C(C=C5)C(F)(F)F.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H26F3N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

621.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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